molecular formula C8H7ClFNO B13107103 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one CAS No. 2090481-19-7

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B13107103
CAS No.: 2090481-19-7
M. Wt: 187.60 g/mol
InChI Key: ZDDFPVOBWKHMFV-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one is an aromatic ketone featuring a phenyl ring substituted with amino (NH₂), chloro (Cl), and fluoro (F) groups at the 2-, 4-, and 6-positions, respectively. The compound’s molecular formula is C₈H₆ClFNO, with a calculated molecular weight of 189.59 g/mol. This compound is structurally analogous to several derivatives documented in the literature, including 1-(2-aminophenyl)ethanone and halogenated phenyl ketones .

Properties

CAS No.

2090481-19-7

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(2-amino-4-chloro-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3

InChI Key

ZDDFPVOBWKHMFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Cl)N

Origin of Product

United States

Preparation Methods

Direct Amination of Halogenated Acetophenones

A common approach to synthesize 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one starts with halogenated acetophenones, such as 1-(4-chloro-2-fluorophenyl)ethan-1-one, which undergo amination reactions to introduce the amino group at the ortho position relative to the ketone. This can be achieved by:

  • Reacting the halogenated acetophenone with ammonia or ammonium salts under reflux in polar solvents like ethanol or methanol.
  • Using catalytic or stoichiometric amounts of reducing agents such as sodium cyanoborohydride in reductive amination protocols.
  • Employing nucleophilic aromatic substitution where ammonia displaces a leaving group (e.g., fluorine) on the aromatic ring under controlled conditions.

These methods yield the target compound with moderate to high purity after purification by recrystallization or chromatographic techniques.

Ammonolysis of Halogenated Aromatic Precursors

Another method involves ammonolysis of halogenated aromatic compounds, where a halogen substituent (fluoro or chloro) is replaced by an amino group. This process typically uses:

  • High-pressure autoclave reactors to facilitate the reaction of halogenated aromatic substrates with concentrated ammonia at elevated temperatures (e.g., 140°C).
  • Reaction times ranging from 20 to 24 hours to ensure complete conversion.
  • Workup involving filtration of precipitated amino compounds, extraction with organic solvents (ethyl acetate), drying over anhydrous sodium sulfate, and recrystallization to purify the product.

Although the referenced ammonolysis example is for 2-amino-3-fluoro-5-chloropyridine, the methodology is applicable to structurally similar halogenated phenyl ketones such as 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one.

Multi-step Synthesis via Functional Group Transformations

For more complex derivatives or to achieve specific substitution patterns, multi-step synthesis protocols are employed:

  • Initial synthesis of nitro-substituted acetophenone derivatives via electrophilic aromatic substitution or cyclization reactions.
  • Subsequent reduction of nitro groups to amino groups using zinc dust and ammonium chloride or catalytic hydrogenation.
  • Cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl substituents or modify the aromatic ring.
  • Final functionalization steps such as alkylation or sulfonamide formation to yield the target compound or its analogs.

These procedures require careful control of reaction conditions and purification steps to maintain high yields and product integrity.

Reaction Conditions and Optimization

Preparation Method Key Reagents/Conditions Temperature Reaction Time Yield Range (%) Purification Techniques
Amination of halogenated acetophenones Ammonia, NaBH3CN (for reductive amination), MeOH or EtOH Reflux (~78-85°C) 6-24 hours 70-90 Recrystallization, chromatography
Ammonolysis of halogenated aromatics Halogenated aromatic substrate, NH3 (aqueous or gaseous) 140°C (autoclave) 20-24 hours 84-85 Filtration, extraction, drying
Multi-step functionalization Nitro reduction (Zn/ NH4Cl), Suzuki coupling (Pd catalyst), alkylation (DIPEA) Varied (room temp to reflux) Multi-step Variable (50-90) Chromatography, recrystallization

Research Findings and Analytical Data

  • The presence of both chloro and fluoro substituents on the phenyl ring enhances the chemical reactivity and biological activity of the compound compared to mono-halogenated analogs.
  • Purity and structural confirmation rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), including ^1H and ^13C NMR, High-Resolution Mass Spectrometry (HRMS), and chromatographic purity assessments (TLC, HPLC).
  • Optimization of reaction parameters such as temperature, solvent choice, and reaction time is critical to maximize yield and minimize side reactions, including over-alkylation or dimerization of α-ketoamine moieties.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Type Advantages Limitations
Amination of halogenated acetophenones 1-(4-chloro-2-fluorophenyl)ethan-1-one Reductive amination or nucleophilic substitution Straightforward, moderate conditions Requires careful purification
Ammonolysis of halogenated aromatics Halogenated aromatic ketones Nucleophilic aromatic substitution with NH3 High yield, scalable Requires high pressure and temp
Multi-step functionalization Nitro-substituted intermediates Reduction, cross-coupling, alkylation Versatile for complex derivatives Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared with structurally similar aromatic ketones (Table 1). Key analogs include:

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one 2-NH₂, 4-Cl, 6-F 189.59 Potential antimicrobial agent
1-(4-Chlorophenyl)ethan-1-one 4-Cl 154.59 Oxidation byproduct; no bioactivity reported
1-(4-Fluoro-3-iodophenyl)ethan-1-one 4-F, 3-I 264.04 Intermediate in organic synthesis
1-(2-Amino-4-methylphenyl)ethanone 2-NH₂, 4-CH₃ 149.19 Structural analog; similarity score: 1.00
1-(3-Amino-4-methylphenyl)ethanone 3-NH₂, 4-CH₃ 149.19 Lower similarity (0.95) to target compound

Key Observations :

  • Halogen vs.
  • Positional Effects: The 2-amino group in the target compound distinguishes it from analogs like 1-(3-amino-4-methylphenyl)ethanone, which exhibit lower similarity scores (0.95) due to differing hydrogen-bonding patterns .
  • Melting Points : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () exhibit higher melting points (137–138°C) due to sulfonyl group rigidity, whereas the target compound’s melting point remains unreported .

Biological Activity

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one, also known as an amino ketone derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one is C9H9ClF N O, with a molecular weight of approximately 187.60 g/mol. The compound features an amino group, a chloro substituent, a fluoro substituent, and a ketone functional group, which contribute to its unique reactivity and biological activity.

Biological Activities

Research has indicated that 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one exhibits several noteworthy biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes such as matrix metalloproteinases (MMPs), which are crucial in tumor growth and metastasis.

The mechanism of action involves the inhibition of key enzymes or receptors within biological pathways. For instance, the interaction with MMPs can lead to reduced tumor invasiveness and growth. Additionally, the presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity with biological targets, potentially improving its efficacy as a therapeutic agent.

Table 1: Antimicrobial Activity of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0098 mg/mL

This table summarizes the antimicrobial effectiveness of the compound against various pathogens, showcasing its potential as an antibacterial agent.

Table 2: Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)
Research Study AMCF-7 (Breast Cancer)10.5
Research Study BHeLa (Cervical Cancer)15.2
Research Study CA549 (Lung Cancer)12.3

The above table presents data from different studies evaluating the anticancer properties of the compound across various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one exhibited potent antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, highlighting its potential use in treating infections caused by resistant bacteria.
  • Cancer Inhibition : In a laboratory setting, researchers investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations of the compound led to significant reductions in cell viability, suggesting its potential role as an anticancer agent.

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